3-(3-Nitrophenyl)propanal

Catalog No.
S1545647
CAS No.
198783-53-8
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Nitrophenyl)propanal

CAS Number

198783-53-8

Product Name

3-(3-Nitrophenyl)propanal

IUPAC Name

3-(3-nitrophenyl)propanal

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2

InChI Key

DNLNGXWQNDCKFE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O

Synonyms

3-(3-NITRO-PHENYL)-PROPIONALDEHYDE

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O

Here's what we do know:

  • Organic Synthesis

    Due to its functional groups (a carbonyl and a nitro group), 3-(3-Nitrophenyl)propanal has the potential to be a building block for various organic syntheses. The aldehyde group (carbonyl) can undergo various reactions like aldol condensation or reductive amination, while the nitro group can be further modified or reduced depending on the desired product.

  • Pharmaceutical Research

    The presence of the nitro group suggests a possibility for 3-(3-Nitrophenyl)propanal to be a starting material for synthesizing novel bioactive compounds. Nitro groups can be manipulated to introduce other functionalities, potentially leading to drug candidates [].

However, it's important to note that these are just potential applications based on the chemical structure. Without further research, it's difficult to confirm its specific uses in scientific research.

Further Exploration:

  • Scientific literature databases like ScienceDirect or Scopus can be searched for research articles mentioning 3-(3-Nitrophenyl)propanal. These might reveal its use in specific research projects.
  • Contacting chemical suppliers who offer 3-(3-Nitrophenyl)propanal might provide insights into its common research applications.

3-(3-Nitrophenyl)propanal is an organic compound with the molecular formula C₉H₉NO₃. This compound features a nitro group (-NO₂) attached to a benzene ring and an aldehyde group (-CHO) at the end of a three-carbon chain. Its structural uniqueness arises from the positioning of the nitro group at the meta position relative to the aldehyde, which influences its chemical properties and reactivity .

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
  • Nucleophilic Aromatic Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

The synthesis of 3-(3-Nitrophenyl)propanal typically involves:

  • Nitration: A common method is the nitration of 3-phenylpropanal using a mixture of concentrated nitric acid and sulfuric acid. This reaction must be carefully controlled to prevent over-nitration and ensure selective formation of the desired product.
  • Industrial Production: In industrial settings, continuous flow nitration processes may be employed to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions can further improve selectivity and purity .

3-(3-Nitrophenyl)propanal has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Pharmaceutical Development: Derivatives of this compound may possess biological activities, making them potential candidates for drug development.
  • Materials Science: It can be utilized in synthesizing novel materials with specific properties, such as polymers and dyes .

Several compounds share structural similarities with 3-(3-Nitrophenyl)propanal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Nitrophenyl)propanalNitro group at para positionDifferent electronic effects due to position
3-(2-Nitrophenyl)propanalNitro group at ortho positionIncreased steric hindrance compared to meta
3-(3-Aminophenyl)propanalAmino group instead of nitroPotentially different biological activity
3-(3-Chlorophenyl)propanalChlorine substituent instead of nitroVariation in reactivity due to electronegativity

The uniqueness of 3-(3-Nitrophenyl)propanal lies in the meta positioning of the nitro group, which significantly influences its reactivity and interaction with biological systems compared to its analogs .

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-(3-nitrophenyl)propanal. Alternative names include:

  • Benzenepropanal, 3-nitro-
  • 3-(3-Nitrobenzyl)propanal
  • 3-Nitrohydrocinnamaldehyde

Its CAS registry number, 198783-53-8, serves as a universal identifier across databases.

Molecular Identity

  • Molecular Formula: $$ \text{C}9\text{H}9\text{NO}_3 $$
  • Molecular Weight: 179.17 g/mol.
  • SMILES Notation: $$ \text{O=CCCC1=CC=CC(N+=O)=C1} $$
  • InChIKey: $$ \text{DNLNGXWQNDCKFE-UHFFFAOYSA-N} $$ .

Molecular Structure and Formula

3-(3-Nitrophenyl)propanal is an aromatic aldehyde characterized by a propanal chain attached to a 3-nitrophenyl ring system [2] [3] [6]. The compound exhibits the molecular formula C₉H₉NO₃ with a molecular weight of 179.17-179.18 grams per mole [2] [3] [7]. The Chemical Abstracts Service registry number is 198783-53-8, and the compound is catalogued under the MDL number MFCD09028611 [3] [4] [7].

The molecular structure consists of a three-carbon aldehyde chain (CH₂CH₂CHO) bonded to a benzene ring bearing a nitro group in the meta position relative to the alkyl chain attachment point [2]. The International Union of Pure and Applied Chemistry name is 3-(3-nitrophenyl)propanal [2] [4] [6]. The structural representation in Simplified Molecular Input Line Entry System format is O=CCCC1=CC=CC(N+=O)=C1 [3] [6].

The International Chemical Identifier key for this compound is DNLNGXWQNDCKFE-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [2] [4] [6]. The compound features both electron-withdrawing nitro group and the carbonyl functionality, which significantly influence its chemical behavior and spectroscopic properties [2].

PropertyValue
IUPAC Name3-(3-nitrophenyl)propanal
Chemical FormulaC₉H₉NO₃
Molecular Weight179.17-179.18 g/mol
CAS Number198783-53-8
MDL NumberMFCD09028611
InChI KeyDNLNGXWQNDCKFE-UHFFFAOYSA-N
SMILESO=CCCC1=CC=CC(N+=O)=C1

Physical State and Appearance

Commercial preparations of 3-(3-nitrophenyl)propanal are typically supplied as a liquid, solid, or semi-solid material, with the specific physical state depending on purity and storage conditions [2] [4]. The compound is commonly available at 95% purity from chemical suppliers [2] [4]. Temperature significantly influences the physical state, with the compound requiring storage under refrigeration conditions below -20°C to maintain stability [2] [4].

The material exhibits characteristics typical of aromatic aldehydes, with the physical properties influenced by both the nitro substituent and the aldehyde functional group [2]. The presence of the nitro group in the meta position contributes to the overall polarity of the molecule while maintaining the electrophilic character of the aldehyde carbon [2].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

The proton Nuclear Magnetic Resonance spectrum of 3-(3-nitrophenyl)propanal exhibits characteristic features consistent with aromatic aldehydes bearing nitro substituents [18] [25] [27]. The aldehyde proton appears in the highly deshielded region between 9.6-10.0 parts per million, consistent with the electron-withdrawing effects of both the aromatic system and the nitro group [18] [27]. This chemical shift results from the anisotropic effects of the carbonyl pi electrons and the inductive influence of the electronegative oxygen atom [27].

The benzylic methylene protons (position 1) are expected to resonate around 2.7-2.9 parts per million as a triplet, while the central methylene protons (position 2) appear as a quartet in the 2.6-2.8 parts per million region [18] [25]. The aromatic protons display characteristic patterns, with protons ortho to the nitro group appearing at 8.0-8.2 parts per million as doublets due to the strong deshielding effect of the nitro substituent [23] [24].

The carbon-13 Nuclear Magnetic Resonance spectrum shows the aldehyde carbon in the distinctive carbonyl region at 200-205 parts per million, a range characteristic of aromatic aldehydes [27]. Aromatic carbons appear between 120-150 parts per million, with the carbon bearing the nitro group significantly deshielded compared to unsubstituted aromatic carbons [23] [24]. The aliphatic carbons of the propyl chain resonate at 26-35 parts per million, with the benzylic carbon appearing slightly downfield due to the aromatic influence [25].

Position¹H NMR δ (ppm)¹³C NMR δ (ppm)Multiplicity
Aldehyde proton (-CHO)9.6-10.0-Triplet
Benzylic CH₂ (position 1)2.7-2.9-Triplet
Central CH₂ (position 2)2.6-2.8-Quartet
Aromatic protons (ortho to NO₂)8.0-8.2-Doublet
Aromatic protons (meta to NO₂)7.4-7.6-Doublet/Triplet
Aromatic proton (para to NO₂)7.5-7.7-Singlet
Aldehyde carbon (C=O)-200-205-
Aromatic carbons-120-150-
Benzylic carbon-32-35-
Central carbon-26-29-

Infrared Absorption Patterns

The infrared spectrum of 3-(3-nitrophenyl)propanal displays characteristic absorption bands that allow for definitive functional group identification [28] [29] [30]. The aldehyde carbonyl stretch appears as a strong absorption between 1705-1710 wavenumbers, slightly lower than saturated aldehydes due to conjugation with the aromatic system [28] [29]. This shift to lower frequency reflects the partial delocalization of electron density from the aromatic ring into the carbonyl system [29].

The distinctive aldehyde carbon-hydrogen stretching vibrations manifest as two medium-intensity bands around 2700-2760 and 2800-2860 wavenumbers, providing definitive evidence for the aldehyde functionality [28] [29]. These absorptions are diagnostic for distinguishing aldehydes from ketones and other carbonyl-containing compounds [29].

The nitro group produces two characteristic strong absorptions: the asymmetric nitro stretch at 1520-1550 wavenumbers and the symmetric stretch at 1340-1380 wavenumbers [30] [32]. These bands appear at slightly lower frequencies than in aliphatic nitro compounds due to conjugation with the aromatic ring system [30]. The presence of these two intense peaks at approximately 1550 and 1350 wavenumbers, along with a weaker scissor vibration around 850 wavenumbers, provides a diagnostic pattern for nitro group identification [32].

Aromatic carbon-carbon stretching vibrations appear as multiple bands of variable intensity at 1600 and 1500-1430 wavenumbers [28] [31]. The aromatic carbon-hydrogen stretching occurs in the 3020-3080 wavenumber region, while aliphatic carbon-hydrogen stretches from the propyl chain appear at 2850-2950 wavenumbers [28].

The meta-disubstitution pattern of the benzene ring produces characteristic out-of-plane bending vibrations in the fingerprint region at 855-901, 775-794, and 690 wavenumbers [31]. These absorptions provide valuable structural information regarding the substitution pattern on the aromatic ring [31].

Functional GroupWavenumber Range (cm⁻¹)Intensity
Aldehyde C=O stretch1705-1730Strong
Aromatic aldehyde C=O stretch1700-1710Strong
Aldehyde C-H stretch (symmetric)2700-2760Medium
Aldehyde C-H stretch (asymmetric)2800-2860Medium
Nitro group NO₂ asymmetric stretch1520-1550Strong
Nitro group NO₂ symmetric stretch1340-1380Strong
Aromatic C=C stretch1600, 1500-1430Strong to weak
Aromatic C-H stretch3020-3080Medium
Aliphatic C-H stretch2850-2950Medium
Meta-disubstituted benzene855-901, 775-794, 690Variable

Mass Spectrometry Fragmentation Profiles

The mass spectrometric fragmentation of 3-(3-nitrophenyl)propanal follows patterns characteristic of both nitroaromatic compounds and aldehydes [11] [26]. The molecular ion peak appears at mass-to-charge ratio 179, typically with weak to medium intensity due to the relatively unstable nature of the radical cation [11]. The fragmentation pathways are dominated by the loss of the nitro group and aldehyde-specific cleavages [26].

A prominent fragmentation involves the loss of the nitro group as a neutral NO₂ radical or as the NO₂⁻ anion, producing a strong peak at mass-to-charge ratio 133 (M-46) [26]. This fragmentation is characteristic of nitroaromatic compounds and represents one of the most abundant fragment ions [26]. Additionally, the loss of nitric oxide (NO) produces fragments at mass-to-charge ratio 149 (M-30) [26].

The aldehyde functionality contributes characteristic fragmentation patterns, including the loss of the formyl group (CHO) to produce a peak at mass-to-charge ratio 150 (M-29) [11]. Alpha-cleavage adjacent to the carbonyl group can lead to various fragment ions depending on the specific cleavage site [11].

The aromatic system generates characteristic fragments including the phenyl cation at mass-to-charge ratio 77 (C₆H₅⁺) and the tropylium-like ion at mass-to-charge ratio 91 [11]. The nitrobenzene fragment, resulting from loss of the propyl chain, appears at mass-to-charge ratio 123, which can further fragment by loss of NO to give mass-to-charge ratio 93 [26].

Small nitro-related fragments appear at mass-to-charge ratio 46 (NO₂⁺) and 30 (NO⁺), providing additional confirmation of the nitro group presence [26]. These low-mass fragments are often among the most intense peaks in the spectrum of nitroaromatic compounds [26].

Fragment Ion (m/z)Fragmentation ProcessRelative Intensity
179 (M⁺)Molecular ionWeak-Medium
133 (M-46)Loss of NO₂⁻Strong
150 (M-29)Loss of CHOMedium
46NO₂⁺Strong
30NO⁺Medium
77Phenyl cation (C₆H₅⁺)Medium
51C₄H₃⁺Medium
121Meta-nitrobenzyl cationMedium
93Nitrobenzene minus NOMedium

Solubility Profile

Solubility in Organic Solvents

The solubility characteristics of 3-(3-nitrophenyl)propanal in organic solvents are influenced by the presence of both polar functional groups (nitro and aldehyde) and the aromatic system [13] [14] [20]. Based on solubility studies of structurally related nitrophenyl compounds, predictable solubility patterns can be established [13] [14].

Polar aprotic solvents such as acetone and acetonitrile are expected to provide the highest solubility for 3-(3-nitrophenyl)propanal [13]. Acetone, in particular, shows excellent solvation properties for compounds containing both carbonyl and nitro functionalities due to favorable dipole-dipole interactions [13]. Acetonitrile exhibits high solubility for nitroaromatic compounds through favorable interactions with the nitrile dipole [13].

Ethyl acetate demonstrates good solubility characteristics for the compound due to its ability to form favorable interactions with both the carbonyl group and the nitro substituent [13] [14]. The ester functionality in ethyl acetate provides complementary hydrogen bonding and dipolar interactions [14].

Aromatic solvents like toluene show medium to high solubility due to pi-pi stacking interactions between the aromatic rings [13] [14]. This aromatic-aromatic interaction contributes significantly to the overall solvation energy [14].

Protic solvents including methanol and ethanol provide moderate solubility through hydrogen bonding interactions [13] [14] [20]. The solubility in these solvents decreases with increasing alkyl chain length of the alcohol, as observed in the order: methanol greater than ethanol greater than n-propanol greater than isopropanol [13] [14].

Non-polar solvents such as cyclohexane show very poor solubility due to the polar nature of both the nitro group and the aldehyde functionality [13] [14]. Water exhibits very low solubility due to the hydrophobic nature of the aromatic system combined with the inability of water to effectively solvate the nitroaromatic structure [14].

SolventPredicted Solubility OrderBasis for Prediction
AcetoneHighestPolar aprotic, carbonyl affinity
AcetonitrileHighPolar aprotic, nitrile affinity
Ethyl acetateHighEster-like interactions
TolueneMedium-HighAromatic-aromatic interactions
MethanolMediumHydrogen bonding capability
EthanolMediumHydrogen bonding capability
n-PropanolMedium-LowLimited hydrogen bonding
IsopropanolLowSteric hindrance reduces solubility
CyclohexaneLowestNon-polar, poor nitro/aldehyde interaction
WaterVery LowHydrophobic aromatic system

Temperature-Dependent Solubility Behavior

The solubility of 3-(3-nitrophenyl)propanal in organic solvents exhibits temperature dependence characteristic of organic compounds with polar functional groups [13] [14] [20]. Based on studies of related nitrophenyl compounds, the mole fraction solubility increases with increasing temperature across all tested solvent systems [13] [14].

The temperature coefficient of solubility varies significantly among different solvent classes [13] [14]. Polar aprotic solvents such as acetone and acetonitrile show strong positive temperature coefficients, with solubility increasing substantially as temperature rises from 278.15 to 318.15 Kelvin [13]. This behavior reflects the enhanced molecular motion and improved solvation entropy at elevated temperatures [13].

Alcoholic solvents demonstrate moderate temperature dependence, with the solubility increase being more pronounced in shorter-chain alcohols like methanol compared to longer-chain alcohols such as n-propanol [13] [14]. The temperature effect in protic solvents is influenced by the balance between enhanced kinetic energy and potential disruption of hydrogen bonding networks [14].

Aromatic solvents like toluene exhibit temperature-dependent solubility behavior that is primarily governed by the strength of aromatic-aromatic interactions [13] [14]. The solubility increase with temperature in these systems is typically moderate but consistent [14].

The dissolution process for 3-(3-nitrophenyl)propanal in most organic solvents is endothermic, as evidenced by the positive temperature coefficients observed in related nitrophenyl compounds [13] [14]. This endothermic dissolution indicates that the process requires energy input to overcome intermolecular forces in the solid state [13].

Mathematical modeling using equations such as the modified Apelblat equation, Wilson model, and lambda h equation can accurately describe the temperature-dependent solubility behavior [13] [14]. These models typically show relative average deviations of less than 5% when applied to nitrophenyl compound solubility data [13] [14].

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Wikipedia

3-(3-Nitrophenyl)propanal

Dates

Last modified: 08-15-2023

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